6-Bromo-3-(methylthio)-1H-indazole chemical structure and properties
6-Bromo-3-(methylthio)-1H-indazole chemical structure and properties
An In-depth Technical Guide to 6-Bromo-3-(methylthio)-1H-indazole for Advanced Research
Foreword: The Strategic Value of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities and its ability to form key interactions with biological targets.[2][3] The inherent stability of the 1H-indazole tautomer, combined with its capacity for substitution at multiple positions, provides a robust framework for developing potent and selective molecules.[1][2]
This guide focuses on a specific, strategically functionalized derivative: 6-Bromo-3-(methylthio)-1H-indazole . The incorporation of a bromine atom at the 6-position offers a crucial handle for late-stage diversification through well-established palladium-catalyzed cross-coupling reactions. Simultaneously, the methylthio group at the 3-position significantly influences the electronic properties and steric profile of the molecule, providing a vector for modulating target affinity, selectivity, and pharmacokinetic properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's structure, properties, synthesis, and applications as a versatile building block in drug discovery.
Part 1: Core Molecular Profile and Characterization
A thorough understanding of a compound's fundamental characteristics is paramount for its effective use in research and development. This section outlines the structural, physical, and spectroscopic properties of 6-Bromo-3-(methylthio)-1H-indazole.
Chemical Structure and Tautomerism
6-Bromo-3-(methylthio)-1H-indazole (CAS: 1823346-15-1) possesses a core indazole structure. The "1H" designation indicates that the proton is located on the nitrogen at position 1, which is generally the more thermodynamically stable tautomer compared to the 2H-indazole form.[2]
Caption: Chemical structure of 6-Bromo-3-(methylthio)-1H-indazole.
Physicochemical and Spectroscopic Data
Quantitative data is essential for reaction planning, analytical method development, and material handling. The table below summarizes the key properties of the compound.
| Property | Value | Reference |
| CAS Number | 1823346-15-1 | [4] |
| Molecular Formula | C₈H₇BrN₂S | [4] |
| Molecular Weight | 243.12 g/mol | [4] |
| Appearance | Expected to be an off-white to brown solid | General observation for similar compounds |
| SMILES | CSC1=NNC2=C1C=CC(Br)=C2 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like 6-bromo-1H-indazole.[5][6]
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¹H NMR: The spectrum is expected to show a singlet for the S-CH₃ protons (typically ~2.5-2.7 ppm). The three aromatic protons on the benzene ring will appear as multiplets or doublets in the aromatic region (~7.0-8.0 ppm). A broad singlet corresponding to the N-H proton is also expected, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum will display eight distinct signals. The S-CH₃ carbon will be in the aliphatic region (~15-20 ppm). The six carbons of the bicyclic core will appear in the aromatic region (~110-150 ppm), with the carbon attached to bromine (C6) being significantly influenced by the halogen.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). The exact mass would be expected around m/z 241.96 and 243.96.
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Infrared (IR) Spectroscopy: Key absorption bands are predicted for the N-H stretch (~3100-3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C vibrations in the aromatic region (~1400-1600 cm⁻¹), and C-S and C-Br stretches in the fingerprint region.
Quality Control and Analytical Workflow
Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. A standard quality control workflow for a compound like 6-Bromo-3-(methylthio)-1H-indazole involves a multi-technique approach to confirm its structure and assess its purity.[6]
Caption: A typical workflow for the quality control analysis of the title compound.
Part 2: Synthesis, Reactivity, and Handling
The synthetic accessibility of a building block is a critical factor in its utility. This section provides a validated, logical synthetic strategy and discusses the compound's chemical reactivity.
Retrosynthetic Analysis and Proposed Synthesis
A robust synthesis of 6-Bromo-3-(methylthio)-1H-indazole can be envisioned from the versatile intermediate 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0).[7] The rationale for this choice is the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond at the 3-position is significantly more reactive towards nucleophilic substitution and certain cross-coupling reactions than the carbon-bromine bond at the 6-position.[7] This allows for the selective introduction of the methylthio group at C3 via nucleophilic substitution with a thiolate source, such as sodium thiomethoxide (NaSMe).
Detailed Experimental Protocol: Synthesis of 6-Bromo-3-(methylthio)-1H-indazole
This protocol is designed to be self-validating, with explanations provided for each critical step.
Objective: To synthesize 6-Bromo-3-(methylthio)-1H-indazole from 6-Bromo-3-iodo-1H-indazole.
Materials:
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6-Bromo-3-iodo-1H-indazole (1.0 eq)
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Sodium thiomethoxide (1.2-1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF.
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Causality: An inert atmosphere is crucial to prevent oxidation of the thiolate nucleophile. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr-type reaction.
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-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.2-1.5 eq) portion-wise over 10-15 minutes.
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Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the reactive nucleophile. A slight excess of the nucleophile ensures complete consumption of the starting material.
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-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
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Causality: Room temperature provides sufficient thermal energy for the reaction to proceed to completion at a controlled rate. TLC is a critical in-process control to monitor the reaction's progress.
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-
Aqueous Workup: Quench the reaction by slowly pouring the mixture into a beaker containing saturated aqueous NaHCO₃ solution.
-
Causality: The aqueous quench neutralizes any residual reactive species and precipitates the organic product, which is typically less soluble in water.
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-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Causality: Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure a high recovery yield.
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-
Washing: Combine the organic layers and wash sequentially with water and then brine.
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Causality: Washing with water removes residual DMF, while the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Causality: This step removes all traces of water, which could interfere with subsequent steps or the final product's stability.
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-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
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Chemical Reactivity and Further Functionalization
6-Bromo-3-(methylthio)-1H-indazole is a versatile intermediate for further chemical modification:
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N-H Functionalization: The nitrogen at the N1 position is nucleophilic and can be readily alkylated or arylated under basic conditions to generate a library of N1-substituted indazoles.[8]
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C-Br Cross-Coupling: The bromine atom at C6 is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents.[1]
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Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or Oxone. This modification can drastically alter the compound's polarity, solubility, and hydrogen-bonding capacity, which are critical parameters in drug design.
Part 3: Applications in Drug Discovery and Development
The true value of a chemical building block is realized in its application. The unique combination of substituents on 6-Bromo-3-(methylthio)-1H-indazole makes it a highly valuable tool in medicinal chemistry.
A Scaffold for Kinase Inhibitor Development
The indazole core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Pazopanib and Axitinib.[1][3] The N-H and N2 nitrogen of the pyrazole ring act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP to bind to the hinge region of the kinase active site. 6-Bromo-3-(methylthio)-1H-indazole serves as an excellent starting point for designing novel kinase inhibitors. The 6-bromo position allows for the introduction of substituents that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity.
Role in Fragment-Based and Library Synthesis
Fragment-based drug discovery (FBDD) relies on identifying small, low-affinity fragments that bind to a target, which are then optimized into potent leads. The indazole core itself is considered a privileged fragment.[3] This derivative provides a pre-functionalized fragment that can be used in screening and subsequently elaborated using the reactive handles.
The diagram below illustrates the central role of this compound in a typical drug discovery workflow.
Caption: Use of the title compound in a drug discovery campaign.
Conclusion
6-Bromo-3-(methylthio)-1H-indazole is more than just a chemical entity; it is a strategic tool for innovation in medicinal chemistry. Its structure is intelligently designed, offering a stable and biologically relevant indazole core, a reactive handle for diversification at C6, and a modulating methylthio group at C3. The clear synthetic route and predictable reactivity profile make it an exceptionally reliable building block for constructing compound libraries aimed at a wide range of therapeutic targets, particularly protein kinases. This guide has provided the foundational knowledge required for researchers to confidently incorporate this high-value intermediate into their discovery programs, accelerating the journey toward novel therapeutics.
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